4-Chloro-3-(trifluoromethoxy)cinnamic acid
Overview
Description
4-Chloro-3-(trifluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a trifluoromethoxy group at the 3-position
Mechanism of Action
Target of Action
Cinnamic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and can exhibit antioxidant properties .
Mode of Action
As a derivative of cinnamic acid, it may share similar biochemical interactions. Cinnamic acid derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Cinnamic acid derivatives can influence various biochemical pathways due to their potential antioxidant properties .
Result of Action
Cinnamic acid derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative damage .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-(trifluoromethoxy)cinnamic acid can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-(trifluoromethoxy)benzaldehyde.
Knoevenagel Condensation: The benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Oxidation Reactions: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted cinnamic acid derivatives.
Reduction: Formation of 4-Chloro-3-(trifluoromethoxy)phenylpropanoic acid.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
4-Chloro-3-(trifluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethoxy)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Chlorocinnamic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-(Trifluoromethoxy)cinnamic acid: Lacks the chlorine atom, which can affect its reactivity and applications.
4-Methoxycinnamic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to different physicochemical properties.
The presence of both the chlorine and trifluoromethoxy groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHIMOQSIHEDAT-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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